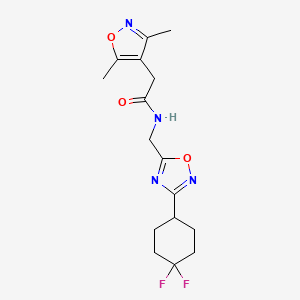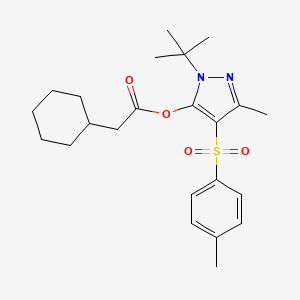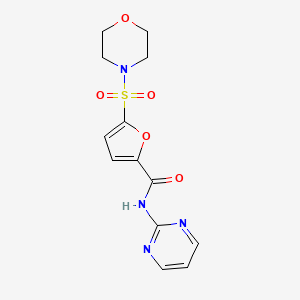
1-(2-Nitrophenyl)-3-phenethoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-phenethoxyurea, also known as NPPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the TRPV4 ion channel, which plays a crucial role in various physiological processes. The purpose of
Aplicaciones Científicas De Investigación
Large On-Off Ratios and Negative Differential Resistance
A study by Chen et al. (1999) showcased a molecule with a nitroamine redox center demonstrating negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronic devices (Chen et al., 1999).
Antiferromagnetic Exchange Interaction
Research by Fujita et al. (1996) discussed the antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, providing insights into the magnetic properties of such compounds and their potential applications in magnetic materials (Fujita et al., 1996).
Microbial Degradation of Explosives
Hawari et al. (2000) explored the biotransformation and mineralization of nitroaromatic explosives, indicating the potential use of such compounds in bioremediation strategies for the degradation of environmental pollutants (Hawari et al., 2000).
Fluorinated Nickel(II) Phenoxyiminato Catalysts
Wang et al. (2015) synthesized and analyzed the polymerization activities of Ni(II) phenoxyiminato catalysts with fluorine atoms, indicating their role in controlling polyethylene productivities and microstructures, highlighting the versatility of such compounds in catalysis (Wang et al., 2015).
Synthesis and Selective Detection Towards TNP
Li et al. (2021) synthesized coordination polymers based on ligands generated by in situ acylation reaction, demonstrating their potential as sensors for the detection of trinitrophenol (TNP), a compound with significant relevance to safety and security (Li et al., 2021).
Propiedades
IUPAC Name |
1-(2-nitrophenyl)-3-(2-phenylethoxy)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(16-13-8-4-5-9-14(13)18(20)21)17-22-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRXONQHXQXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)
![ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2606151.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2606156.png)

![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2606162.png)
